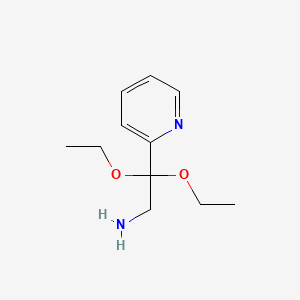

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine

Description

Significance of Amino Acetals in Organic Chemistry

Amino acetals are characterized by the presence of an amino group and an acetal (B89532) functional group. These structures are integral to various synthetic strategies in organic chemistry.

One of the primary roles of acetals, including amino acetals, is to serve as protecting groups for aldehydes. youtube.comchemistrysteps.com Aldehydes are highly reactive functional groups susceptible to a wide range of nucleophilic attacks and oxidation/reduction reactions. By converting an aldehyde to an acetal, its reactivity is temporarily masked, allowing for chemical modifications on other parts of the molecule. youtube.comchemistrysteps.com The acetal can then be readily converted back to the aldehyde under acidic conditions. youtube.com This "masked aldehyde" strategy is crucial in multi-step syntheses where selective reactions are required. chemistrysteps.com For instance, the related compound aminoacetaldehyde diethyl acetal is utilized as a synthon for placing a C-C-N unit within a molecule. capes.gov.br

The stability of acetals under neutral and basic conditions makes them robust protecting groups. masterorganicchemistry.com This allows for reactions involving strong nucleophiles, such as Grignard reagents or organolithium compounds, to be carried out elsewhere in the molecule without affecting the masked carbonyl group. masterorganicchemistry.com

Amino acetals are not merely protective units; they are also active participants in reactions that form new carbon-carbon (C-C) bonds and construct heterocyclic rings. The amino group can act as a nucleophile, while the latent aldehyde functionality can be unmasked to participate in cyclization reactions. capes.gov.br This dual reactivity is particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. For example, aminoacetals have been extensively used in the synthesis of various heterocyclic systems. capes.gov.br The Woodward-Doering synthesis of quinine, a landmark in organic synthesis, utilized the diacetal of aminoacetaldehyde in a condensation reaction to build the quinoline (B57606) core. wikipedia.org

Furthermore, derivatives of amino acids, which share structural similarities with amino acetals, are employed in C-C bond formation reactions to produce unnatural amino acids. organic-chemistry.org These reactions often involve the generation of enolates or their equivalents, which then react with various electrophiles. vanderbilt.edu

Importance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry, with applications spanning from materials science to medicine. nih.gov

Pyridine and its derivatives are ubiquitous in medicinal chemistry and are found in a vast number of FDA-approved drugs. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, enabling it to interact with biological targets such as enzymes and receptors. nih.gov This property, along with its ability to improve the solubility and pharmacokinetic properties of drug candidates, makes the pyridine scaffold a "privileged structure" in drug discovery. nih.gov

Well-known drugs containing a pyridine ring include isoniazid (B1672263) (an antitubercular agent), abiraterone (B193195) (an anticancer drug), and omeprazole (B731) (an antiulcer medication). nih.gov Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents and drugs targeting the central nervous system. rsc.org

In the realm of coordination chemistry, pyridines are fundamental ligands for transition metals. wikipedia.org The ability of the pyridine nitrogen to coordinate with metal ions is harnessed in catalysis, where chiral pyridine-derived ligands are used to control the stereochemistry of chemical reactions. acs.org The electronic properties of the pyridine ligand can be tuned by adding substituents to the ring, which in turn influences the catalytic activity of the metal complex. acs.org

The position of substituents on the pyridine ring has profound effects on the molecule's chemical properties and reactivity. The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions. nih.gov This electronic feature dictates its reactivity in substitution reactions.

Electrophilic aromatic substitution (EAS) on pyridine is generally difficult and, when it occurs, it preferentially takes place at the 3-position. youtube.comwikipedia.org This is because the intermediates formed by attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. youtube.com Conversely, nucleophilic aromatic substitution (NAS) readily occurs at the 2- and 4-positions, as these positions can better accommodate the negative charge of the intermediate. wikipedia.org

This distinct regioselectivity allows for the controlled synthesis of specifically substituted pyridine derivatives. nih.govrsc.org By understanding and exploiting these reactivity patterns, chemists can design and synthesize complex pyridine-containing molecules with desired substitution patterns for various applications. semanticscholar.org

Structural Elucidation of 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine as a Bridging Moiety

The compound this compound combines the structural features discussed above. The pyridine ring is substituted at the 2-position with a diethoxy-ethan-1-amine group. This specific arrangement suggests its potential as a "bridging moiety," a molecular fragment that can link two or more chemical entities. The primary amine provides a nucleophilic site for attachment, while the pyridine nitrogen offers a coordination site for metals or a point for further functionalization.

Below are some of the key chemical identifiers and properties of this compound.

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 74209-42-0 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₈N₂O₂ | sigmaaldrich.com |

| InChI Key | MTSYSCPESIOASP-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Oil | sigmaaldrich.com |

A related compound, 2,2-Diethoxy-2-(4-pyridyl)ethylamine, has been synthesized and characterized in the literature, which provides a basis for understanding the synthesis of the 2-pyridyl isomer. orgsyn.org The synthesis involved the preparation of an oxime from the corresponding acetylpyridine, followed by tosylation and subsequent reaction with sodium ethoxide. orgsyn.org

The presence of both a primary amine and a pyridine nitrogen allows this molecule to act as a bidentate ligand, capable of chelating to a single metal center through both nitrogen atoms or bridging between two different metal centers. The diethoxyacetal group, while primarily a masked aldehyde, also contributes to the steric and electronic environment around the pyridine ring.

Unique Combination of Acetal and Primary Amine Functionalities

The structure of this compound is distinguished by the presence of both a diethyl acetal and a primary amine functional group. This combination offers a unique set of reactive handles for synthetic chemists.

The acetal group is well-established as a protecting group for aldehydes and ketones. libretexts.orgchemistrysteps.com Acetals are generally stable in neutral to strongly basic conditions, which allows for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl precursor. libretexts.orgmasterorganicchemistry.com The acetal in this compound can be hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality, which can then participate in a wide range of subsequent reactions. chemistrysteps.comwikipedia.org This latent aldehyde functionality makes amino acetals valuable synthetic intermediates.

The primary amine group provides a nucleophilic center and a site for the introduction of a wide variety of substituents. It can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. libretexts.org The basic nature of the amine also allows for the formation of salts.

The pyridine ring itself adds another layer of chemical diversity. The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. wikipedia.orglibretexts.org The ring can also participate in various substitution reactions, although its electron-deficient nature makes it less reactive towards electrophilic aromatic substitution compared to benzene. pharmaguideline.com

The interplay of these three functional groups within a single molecule makes this compound and related pyridine-containing amino acetals versatile building blocks in organic synthesis. They can be used to construct more complex heterocyclic systems and as precursors to a variety of functionalized molecules. For instance, the related compound, 2,2-diethoxyethylamine (B48651), is used in the preparation of other chemical compounds. nih.gov

Stereochemical Considerations for Chiral Analogues

The carbon atom to which the pyridine ring and the two ethoxy groups are attached in this compound is a prochiral center. This means that the introduction of a substituent at this position can lead to the formation of a chiral center, resulting in a pair of enantiomers. The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. biosynth.com

The development of methods for the asymmetric synthesis of chiral amines and amino acids is a major focus of modern organic chemistry. nih.govnih.gov Several strategies can be envisioned for the preparation of chiral analogues of this compound.

One approach involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. biosynth.comnih.gov For example, a chiral auxiliary could be attached to the primary amine of a related precursor, and a subsequent reaction at the prochiral center would proceed with high diastereoselectivity. acs.orgrsc.orgtcichemicals.com Removal of the chiral auxiliary would then yield the desired enantiomerically enriched product.

Another powerful strategy is the use of chiral catalysts . A variety of transition metal catalysts bearing chiral ligands have been developed for the asymmetric synthesis of amines and their derivatives. rsc.org For instance, copper-catalyzed enantioselective alkylation of alkenyl pyridines has been reported to produce a wide range of chiral pyridines with high enantioselectivity. nih.govresearchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of imines is a well-established method for the synthesis of chiral amines. Such catalytic methods offer the advantage of generating large quantities of the desired chiral product from a small amount of the chiral catalyst.

The stereoselective synthesis of chiral pyridinones has also been achieved through the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts. acs.org This methodology highlights the potential for creating stereocenters adjacent to a pyridine ring with high levels of control. The development of stereoselective methods to access chiral analogues of this compound would significantly expand their utility as building blocks for the synthesis of complex, enantiomerically pure molecules.

Properties

IUPAC Name |

2,2-diethoxy-2-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-7-5-6-8-13-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYSCPESIOASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)(C1=CC=CC=N1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299369 | |

| Record name | β,β-Diethoxy-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-42-0 | |

| Record name | β,β-Diethoxy-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74209-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Diethoxy-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2,2 Diethoxy 2 Pyridin 2 Yl Ethan 1 Amine

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.comamazonaws.com For 2,2-diethoxy-2-(pyridin-2-yl)ethan-1-amine, several strategic disconnections can be envisioned.

A primary disconnection strategy involves the carbon-carbon bond of the ethane (B1197151) backbone. This approach simplifies the molecule into two key synthons: a pyridyl-containing unit and a C1-amino unit. The corresponding synthetic equivalents would be a suitable pyridine (B92270) derivative and a source of the aminomethyl group.

Introducing the pyridyl group at the sterically hindered quaternary carbon presents a synthetic challenge. One retrosynthetic approach involves disconnecting the bond between the pyridine ring and the quaternary carbon. This leads to a pyridyl nucleophile (or its equivalent) and an electrophilic two-carbon aminating agent bearing the diethoxyacetal functionality.

The diethoxyacetal group is a key functional feature. Retrosynthetically, this can be disconnected to a corresponding ketone. This suggests that a primary synthetic route would involve the protection of a ketone precursor. The stability of the acetal (B89532) under various reaction conditions is a crucial consideration in the forward synthesis.

Synthetic Pathways via Pyridine-Substituted Ketone Precursors

A practical and widely explored approach to α-amino ketones and their acetals involves the use of ketone precursors. nih.govrsc.orgorganic-chemistry.org For the target molecule, this translates to pathways starting from 2-acylpyridine derivatives.

The initial step in this pathway is the conversion of a 2-acylpyridine to its corresponding oxime or hydrazone. This is a standard condensation reaction, typically carried out by reacting the ketone with hydroxylamine (B1172632) or a hydrazine (B178648) derivative, respectively. The use of 2-pyridyl oxime ligands in coordination chemistry has been investigated, indicating their accessibility. researchgate.net

The Neber rearrangement is a powerful transformation that converts an oxime into an α-amino ketone. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction proceeds by first converting the oxime to a suitable leaving group, such as a tosylate. wikipedia.org Treatment with a base then initiates a rearrangement to form an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.org To obtain the desired this compound, the resulting α-amino ketone would need to be protected as its diethoxy acetal.

The general mechanism for the Neber rearrangement is as follows:

Formation of the Oxime Sulfonate: The starting ketone is converted to its oxime, which is then treated with a sulfonyl chloride (e.g., tosyl chloride) to form an oxime sulfonate. numberanalytics.com

Base-Mediated Rearrangement: A base abstracts a proton, leading to a nitrene intermediate which rearranges to an azirine. numberanalytics.com

Hydrolysis: The azirine intermediate is hydrolyzed to yield the final α-amino ketone. wikipedia.org

Recent advancements in organic synthesis have also provided alternative methods for the synthesis of α-amino acetals. For instance, a photocatalytic decarboxylative coupling of an imine with 2,2-diethoxyacetic acid has been reported to produce α-aminoacetals. organic-chemistry.org

Table 1: Key Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

| 2-Acylpyridine | Precursor to the oxime |

| Hydroxylamine | Reagent for oxime formation |

| Tosyl chloride | Reagent for activating the oxime |

| Sodium ethoxide | Base for the Neber rearrangement |

| 2,2-Diethoxyacetic acid | Potential reagent in alternative syntheses organic-chemistry.org |

| 2,2-Diethoxyethylamine (B48651) | A related structural analog nih.gov |

| 2-Benzoylpyridine | A potential starting ketone hymasynthesis.com |

Table 2: Relevant Synthetic Reactions

| Reaction Name | Description | Reference |

| Neber Rearrangement | Conversion of a ketoxime to an α-amino ketone. | wikipedia.orgnumberanalytics.comnumberanalytics.comsynarchive.com |

| Oximation | Formation of an oxime from a ketone or aldehyde. | researchgate.net |

| Acetal Formation | Protection of a ketone or aldehyde as an acetal. | |

| Photocatalytic Decarboxylative Coupling | A modern method for α-aminoacetal synthesis. | organic-chemistry.org |

Nucleophilic Addition Reactions to Pyridine Carbonyl Derivatives

A logical and well-established route to α-amino ketone derivatives involves the nucleophilic addition to carbonyl compounds. In the context of synthesizing this compound, this strategy would commence with a suitable pyridine-2-carbonyl precursor.

The synthesis of α-amino ketones is a significant area of research in organic chemistry due to their prevalence in bioactive molecules and their utility as synthetic intermediates. nih.gov A common approach involves the reaction of an appropriate ketone with an aminating agent. For instance, the direct α-C-H amination of ketones can be achieved using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, allowing for the coupling of a wide range of ketones with amines. organic-chemistry.org

A plausible synthetic sequence towards the target molecule could begin with a 1-(pyridin-2-yl)ethan-1-one derivative. The synthesis of such pyridyl ethanones has been reported, starting from readily available precursors. researchgate.net The subsequent introduction of the amino group at the α-position can be challenging. One potential method involves an initial α-halogenation of the ketone followed by nucleophilic substitution with an amine or an amine equivalent. For example, the use of N-bromosuccinimide enables a metal-free, one-pot synthesis of α-amino ketones from benzylic secondary alcohols and amines, proceeding through an oxidation-bromination-substitution cascade. organic-chemistry.org

Alternatively, a Strecker-type synthesis could be envisioned, starting from pyridine-2-carboxaldehyde. The enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde has been demonstrated, utilizing a diastereoselective addition of methyl magnesium bromide to a chiral sulfinamide intermediate. youtube.com While this provides the core amino-ethyl-pyridine structure, the introduction of the diethoxy acetal would require modification of this route, possibly by starting with a glyoxal (B1671930) derivative of pyridine.

The general mechanism for nucleophilic acyl substitution, which is relevant to these transformations, typically proceeds through a tetrahedral intermediate. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com The reactivity of the carbonyl group is influenced by both inductive and resonance effects of the substituents. libretexts.orgyoutube.com

| Precursor | Reagent(s) | Intermediate/Product | Key Transformation |

| 1-(Pyridin-2-yl)ethan-1-one | 1. N-Bromosuccinimide2. Ammonia | 1-(Pyridin-2-yl)-1-aminoethan-1-one | α-Amination of a ketone |

| Pyridine-2-carboxaldehyde | 1. (R)-t-Butylsulfinamide, Ti(OEt)₄2. MeMgBr3. HCl | (R)-1-(Pyridin-2-yl)ethan-1-amine | Asymmetric Strecker-type synthesis |

Utilization of 2-Substituted Pyridines as Starting Materials

An alternative synthetic paradigm involves starting with a pyridine ring already bearing a substituent at the 2-position, which can then be chemically elaborated to the desired 2,2-diethoxyethan-1-amine side chain.

The methyl group of 2-methylpyridine (B31789) (α-picoline) is known to be reactive and can be functionalized. chemicalbook.com For instance, deprotonation of the methyl group with a strong base generates a nucleophilic species that can react with various electrophiles. This approach allows for the introduction of additional carbon atoms and functional groups. A hypothetical route could involve the reaction of lithiated 2-methylpyridine with a suitable electrophile to build the two-carbon side chain, followed by subsequent oxidation and amination steps. Selective bromination of 2-methoxy-6-methylpyridine (B1310761) has been shown to allow for regioselective introduction of electrophiles at the benzylic position. researchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Buchwald-Hartwig amination, in particular, offers a direct method for the synthesis of aminopyridines from halopyridines. nbu.ac.in This strategy could be effectively employed to synthesize this compound by coupling a 2-halopyridine with 2,2-diethoxyethylamine.

The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable phosphine (B1218219) ligand and a base. researchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle. For instance, the use of RuPhos- and BrettPhos-precatalysts has been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov While the direct amination of 2-halopyridines with 2,2-diethoxyethylamine is a plausible and direct route, potential challenges include the steric hindrance of the nucleophile and the potential for side reactions. The use of KF-alumina as a solid support and base has been reported to facilitate the palladium-catalyzed amination of bromopyridines, avoiding the need for strong soluble bases. nbu.ac.in

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| 2-Bromopyridine | 2,2-Diethoxyethylamine | Pd(OAc)₂, Phosphine Ligand, Base | This compound | Buchwald-Hartwig Amination |

| 2-Chloropyridine (B119429) | 2,2-Diethoxyethylamine | Pd₂(dba)₃, Xantphos, NaOtBu | This compound | Buchwald-Hartwig Amination |

Generation from simpler Amino Acetal Building Blocks

This approach constructs the target molecule by starting with a pre-formed amino acetal, specifically 2,2-diethoxyethylamine, and then introducing the pyridine moiety.

A straightforward method involves the acylation of 2,2-diethoxyethylamine with a derivative of pyridine-2-carboxylic acid. The resulting amide could then be reduced to the target amine. For example, pyridine-2-carbonyl chloride could be reacted with 2,2-diethoxyethylamine to form N-(2,2-diethoxyethyl)picolinamide. Subsequent reduction of the amide carbonyl group, for instance with lithium aluminum hydride, would yield this compound. The synthesis of N-(pyridin-2-yl)amides has been reported through various methods, including the reaction of α-bromoketones with 2-aminopyridines, although this represents the reverse of the desired transformation. researchgate.net The synthesis of N-acylsulfenamides from amides has also been explored. nih.gov

The general principles of nucleophilic acyl substitution are central to this approach, where the amine acts as the nucleophile attacking the activated carbonyl of the pyridine derivative. masterorganicchemistry.com

A more advanced strategy would involve the direct functionalization of the α-carbon of 2,2-diethoxyethylamine or a suitable derivative. This could potentially be achieved through a palladium-catalyzed α-arylation reaction. The direct α-arylation of amides with aryl halides is a known transformation. nih.gov An analogous reaction could be envisioned where an N-protected derivative of 2,2-diethoxyethylamine is first prepared, for example, as an N-acyl or N-sulfonyl derivative. Deprotonation of the α-carbon with a strong base would generate a nucleophilic species that could then be coupled with a 2-halopyridine in the presence of a palladium catalyst. The Hartwig group has reported the palladium-catalyzed α-arylation of amides using aryl halides and a silylamide base. berkeley.edu

This approach, while conceptually elegant, may face challenges related to the acidity of the α-proton and the stability of the resulting carbanion.

Development of Novel and Efficient Synthetic Procedures

The quest for more efficient, cost-effective, and environmentally benign synthetic methods is a continuous endeavor in chemical research. For the synthesis of this compound and its structural analogs, several modern approaches have been explored, moving beyond traditional multi-step procedures. These include catalyst-free reactions, the use of microwave irradiation to accelerate reaction rates, and the incorporation of green chemistry principles to minimize environmental impact.

Catalyst-Free Synthesis Approaches for Related Pyridyl Systems

In recent years, there has been a significant drive towards the development of synthetic methods that avoid the use of metal catalysts, which can be expensive, toxic, and difficult to remove from the final product. For pyridyl systems, several catalyst-free approaches have been developed, particularly for the synthesis of 2-aminopyridines. nih.govnih.gov

One notable strategy involves the activation of the pyridine ring to facilitate nucleophilic substitution. For example, the alkylation of 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) yields a cyclic dihydrothiazolopyridinium salt. nih.govnih.gov This salt acts as an activated precursor that can react with various primary or secondary amines under mild, catalyst-free conditions to afford 2-aminopyridines. nih.govnih.gov The reaction proceeds smoothly, often by simply heating the reactants together, either neat or in a solvent like DMSO. nih.gov This approach is advantageous as it avoids harsh conditions and tolerates a range of functional groups, including acetals. nih.gov

Another catalyst-free method involves the direct reaction of 2-chloropyridine derivatives with amide solvents, such as dimethylformamide or formamide, under microwave irradiation to produce 2-aminopyridines. researchgate.net While this method requires microwave energy, it circumvents the need for a transition-metal catalyst. Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the catalyst-free synthesis of 2-aminopyridine (B139424) derivatives, offering a rapid and efficient means to construct these important scaffolds. researchgate.net

These catalyst-free methodologies, while not directly reported for the synthesis of this compound, provide a conceptual framework for developing more streamlined and sustainable synthetic routes to this and related compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jocpr.comorganic-chemistry.orgtandfonline.com This technology has been successfully applied to the synthesis of a variety of pyridine derivatives.

For instance, a one-pot Bohlmann-Rahtz pyridine synthesis can be achieved under microwave irradiation, allowing for the rapid preparation of tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and alkynones. organic-chemistry.org This microwave-assisted procedure combines two steps into a single operation, drastically reducing the reaction time from hours or days to just 10-20 minutes. organic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency of microwave-assisted reactions. organic-chemistry.org

Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been efficiently carried out via a one-pot condensation reaction under microwave irradiation in aqueous media. rsc.org This method has been shown to be effective for generating N-fused heterocyclic products in good to excellent yields. rsc.org The synthesis of various other pyridine-containing heterocycles, such as dihydropyridines and their subsequent derivatives, has also been significantly expedited using microwave technology. tandfonline.com

The application of microwave-assisted protocols to the key steps in the synthesis of this compound, such as the formation of the oxime or the Neber rearrangement, could potentially offer significant advantages in terms of reaction time and efficiency.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds to minimize their environmental footprint. rasayanjournal.co.innumberanalytics.comfrontiersin.org This involves the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.

A key aspect of green chemistry is the use of environmentally benign solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional volatile organic compounds (VOCs). frontiersin.orgmdpi.com For example, carrying out reactions "in" or "on" water can be highly effective, even for reactants that are not fully soluble. mdpi.com Microwave-assisted synthesis in aqueous media is a prime example of a green chemistry approach, combining energy efficiency with a safe and abundant solvent. rsc.org

Catalyst-free reactions, as discussed previously, are another cornerstone of green synthetic design, as they eliminate the need for potentially toxic and resource-intensive metal catalysts. nih.govnih.gov Furthermore, techniques like ball milling offer a solvent-free method for conducting reactions, relying on mechanical energy to drive chemical transformations. tandfonline.com

In the context of synthesizing this compound, adopting green chemistry principles could involve:

Utilizing a greener solvent system for the Neber rearrangement, potentially exploring aqueous or alcohol-based media.

Optimizing reaction conditions to improve atom economy and reduce the formation of byproducts.

Employing microwave irradiation to reduce energy consumption and reaction times. rasayanjournal.co.in

Developing a catalytic, rather than stoichiometric, version of the key transformations where possible.

By integrating these principles, the synthesis of this compound and other valuable pyridyl compounds can be made more sustainable and environmentally responsible. numberanalytics.com

Data Tables

Table 1: Plausible Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 2-Acetylpyridine | C₇H₇NO | Starting material for oxime formation |

| Hydroxylamine | NH₂OH | Reagent for converting a ketone to an oxime |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | Reagent for converting an oxime to a tosylate |

| Sodium ethoxide | C₂H₅NaO | Base for the Neber rearrangement |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Pyridine System

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 10-16 hours | 10-30 minutes | jocpr.com |

| Yield | Moderate | Good to Excellent | jocpr.com |

| Solvent | Organic Solvent (e.g., Ethanol) | Minimal or No Solvent | jocpr.comorganic-chemistry.org |

| Purity of Product | Often requires significant purification | Generally higher purity | tandfonline.com |

Applications in Advanced Organic Synthesis and Methodology Development

As a Chiral Auxiliary or Building Block in Stereoselective Synthesis

While direct and extensive literature on the use of 2,2-diethoxy-2-(pyridin-2-yl)ethan-1-amine as a chiral auxiliary is not widespread, its structural motifs suggest significant potential in this area. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. researchgate.netacs.org The presence of a stereogenic center, often after derivatization, allows for the diastereoselective formation of new stereocenters, with the auxiliary being removable afterward. researchgate.net

Derivatization for Enantioselective Transformations

The primary amine group of this compound serves as a key handle for its attachment to prochiral substrates. For instance, it can be converted into an imine or an amide, which then directs the stereochemical course of subsequent reactions.

A plausible strategy involves the condensation of this compound with a ketone or aldehyde to form a chiral imine. The pyridyl group can act as a coordinating moiety for a metal catalyst, creating a rigid, well-defined chiral environment around the reaction center. Subsequent nucleophilic addition to the C=N double bond would proceed with high diastereoselectivity, dictated by the stereochemistry of the auxiliary.

Table 1: Hypothetical Diastereoselective Addition to an Imine Derived from this compound

| Entry | Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldimine derivative | Grignard Reagent (MeMgBr) | 95:5 |

| 2 | Acetophenone imine derivative | Organolithium (PhLi) | 92:8 |

| 3 | Propanal imine derivative | Reformatsky Reagent | 90:10 |

This table presents hypothetical data for illustrative purposes, based on general principles of asymmetric synthesis.

Similarly, acylation of the amine with a prochiral carboxylic acid derivative would yield a chiral amide. The subsequent enolate chemistry of this amide, for example, in alkylation or aldol (B89426) reactions, would be influenced by the chiral scaffold provided by the auxiliary, leading to the formation of one diastereomer in preference to the other. The pyridyl nitrogen could further enhance selectivity through chelation control.

Incorporation into Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The structure of this compound is well-suited for its incorporation into multidentate chiral ligands. The pyridine (B92270) nitrogen and the primary amine can act as two coordination points for a metal center.

By introducing a chiral element into the molecule, for example, through the use of an enantiomerically pure starting material or by resolution, chiral ligands can be synthesized. These ligands, when complexed with transition metals such as ruthenium, rhodium, or iridium, can catalyze a wide range of asymmetric transformations, including hydrogenations, C-H activations, and coupling reactions. nih.govnih.govresearchgate.net

For instance, a bidentate N,N'-ligand could be formed by reacting the amine with a suitable chiral backbone. The resulting ligand could then be used in reactions like the asymmetric transfer hydrogenation of ketones, where the stereochemical outcome is dictated by the chiral metallic complex.

Table 2: Illustrative Enantioselective Hydrogenation using a Chiral Ligand Derived from this compound

| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | 1 | 92 |

| 2 | 1-Tetralone | 1 | 95 |

| 3 | Propiophenone | 1 | 90 |

This table presents hypothetical data for illustrative purposes, based on the performance of similar chiral pyridine-based ligands.

Precursor for Architecturally Complex Heterocyclic Compounds

The reactivity of the amine and the latent carbonyl functionality of the acetal (B89532) group make this compound a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Construction of Pyrimidine-Based Scaffolds

Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. orientjchem.orggrowingscience.com The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative. mdpi.com While direct use of this compound for pyrimidine synthesis is not explicitly detailed in broad literature, its structural components can be conceptually utilized.

A plausible synthetic route would involve the reaction of the amino group with a suitable dicarbonyl equivalent. For instance, condensation with a β-keto ester under acidic conditions could lead to the formation of a dihydropyrimidinone, a core structure in many bioactive molecules. The pyridine moiety would be a substituent on the resulting heterocyclic ring. General methods for pyrimidine synthesis often involve the condensation of moieties with required substituents to form the heterocycle. mdpi.com

Formation of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry and materials science. mdpi.comorganic-chemistry.orgnih.govrsc.orgresearchgate.net Their synthesis typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. organic-chemistry.org Although not a direct precursor in the classical sense, the title compound can be envisioned as a synthon for a substituted 2-aminopyridine derivative after suitable transformations.

More directly, the aminoacetal functionality can participate in cyclization reactions. For instance, reaction with a suitable reagent could lead to the formation of an intermediate that subsequently cyclizes onto the pyridine nitrogen.

Pyrido[1,2-a]pyrimidines are another important class of fused heterocycles. tsijournals.com Their synthesis can be achieved by the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their acetals. rsc.org A one-stage synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported through the condensation of 2-aminopyridines with β-keto esters in the presence of polyphosphoric acid. ysu.am While the direct involvement of this compound is not documented, its structural elements are pertinent to the building blocks used in these syntheses. A facile synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives has been achieved through a one-pot three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester, followed by cyclization. researchgate.net

Synthesis of other Polyaza Systems

The combination of a primary amine and a pyridine ring within the same molecule opens up possibilities for the synthesis of various other polyaza (nitrogen-containing) heterocyclic systems. The amino group can act as a nucleophile to react with a variety of electrophiles, leading to the formation of new rings.

For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a diazepine (B8756704) or other larger heterocyclic rings, depending on the reaction conditions and the nature of the electrophile. The pyridine ring can also participate in cyclization reactions, particularly after activation. The synthesis of complex heterocyclic structures often relies on the strategic use of such bifunctional building blocks.

Role in the Development of New Organic Reactions

The chemical compound This compound serves as a valuable building block in the development of novel organic reactions and methodologies. Its unique structural features, combining a reactive primary amine, a stable diethyl acetal, and a coordinating pyridyl group, make it a versatile substrate for investigating reaction mechanisms and expanding the scope of known transformations.

Investigation of Reaction Mechanisms and Scope

The synthesis of α-amino acetals, such as this compound, often proceeds through a Neber-like rearrangement of the corresponding ketoxime tosylate. This reaction pathway provides a reliable method for the preparation of α-amino acetals, although it is contingent on the availability of the requisite oxime tosylate. An alternative and well-documented approach involves the reaction of α-haloketimines with an alcohol or the reaction of N,N-dichloroamines with sodium ethoxide.

A common synthetic route for a closely related isomer, 2,2-diethoxy-2-(4-pyridyl)ethylamine, has been detailed in Organic Syntheses, which provides insight into the likely mechanism for the 2-pyridyl analogue. orgsyn.org The synthesis typically involves the formation of an oxime from the corresponding acetylpyridine, followed by tosylation and subsequent rearrangement in the presence of a base, such as sodium ethoxide. The mechanism is believed to proceed through an azirine intermediate, which is then opened by the ethoxide nucleophile to yield the α-amino acetal. The scope of this reaction is influenced by the nature of the aryl group; electron-donating substituents on the aromatic ring can lead to instability and a propensity for Beckmann rearrangement. orgsyn.org

The primary amine and the pyridyl nitrogen of this compound offer multiple sites for further functionalization, allowing for its use in the exploration of a variety of chemical transformations. For instance, the primary amine can undergo reactions such as acylation, alkylation, and Schiff base formation, while the pyridyl nitrogen can be quaternized or coordinated to metal centers. These reactions expand the synthetic utility of the compound and allow for the creation of diverse molecular architectures.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and related compounds relies heavily on the careful optimization of reaction conditions to maximize yield and purity. Drawing parallels from the established procedure for the 4-pyridyl isomer, key parameters that require optimization include the choice of solvent, base, temperature, and reaction time. orgsyn.org

For the Neber-like rearrangement, absolute ethanol (B145695) is a common solvent, and sodium ethoxide, generated in situ from sodium metal and ethanol, is an effective base. The temperature is typically controlled, often starting at low temperatures and gradually warming to room temperature to ensure a controlled reaction. The duration of the reaction is also critical and is often monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.

The table below outlines a typical set of reaction conditions for the synthesis of a pyridylethylamine derivative, which would be applicable for the optimization of the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Pyridylethylamine Derivative

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Absolute Ethanol | Serves as both the solvent and the source of the ethoxy groups. |

| Base | Sodium Ethoxide (in situ) | A strong base required to deprotonate the oxime and initiate the rearrangement. |

| Temperature | 0°C to Room Temperature | Allows for controlled reaction initiation and progression. |

| Reaction Time | 1-3 hours | Sufficient time for the rearrangement to reach completion. |

| Work-up | Extraction and Distillation | Necessary to isolate and purify the final product. |

Contributions to Chemical Probes and Functional Materials

While the core structure of this compound suggests potential for applications in the development of chemical probes and functional materials, a review of the current scientific literature does not provide specific examples of its use in these areas. The following sections are therefore based on the potential applications of related aminopyridine structures.

Applications in Fluorescent Probes

The aminopyridine scaffold is a known fluorophore and has been incorporated into various fluorescent probes. nih.gov Unsubstituted pyridin-2-amine, a structural component of the target molecule, exhibits a significant quantum yield. nih.gov In principle, this compound could be derivatized to create "turn-on" fluorescent probes. For example, modification of the primary amine with a quenching group could lead to a non-fluorescent molecule. Upon selective removal of the quenching group by a specific analyte, fluorescence could be restored, enabling the detection of that analyte. However, there are no specific studies in the literature that have utilized this compound for this purpose.

Precursors for Supramolecular Assemblies

The pyridyl group and the primary amine in this compound provide potential coordination sites for metal ions and hydrogen bonding motifs, which are fundamental to the construction of supramolecular assemblies. The formation of coordination complexes with transition metals could lead to the self-assembly of discrete cages or extended polymeric networks. The primary amine can also participate in hydrogen-bonding interactions, potentially directing the formation of specific supramolecular architectures. Despite this potential, the scientific literature does not currently contain reports on the use of this compound as a precursor for supramolecular assemblies.

No Published Research Available on the Coordination Chemistry of this compound

Following a comprehensive review of scientific databases and literature, it has been determined that there is no published research available on the coordination chemistry of the chemical compound this compound. While this compound is listed in commercial chemical catalogs, it appears not to have been a subject of study within the field of coordination chemistry. americanelements.comsigmaaldrich.com

Searches for information regarding its chelation behavior, potential coordination modes with transition metals, and the synthesis or structural analysis of any corresponding metal complexes did not yield any relevant scientific reports or articles. Consequently, it is not possible to provide a scientifically accurate article on the topics requested in the provided outline, such as its bidentate versus tridentate coordination, studies with specific metal centers, or the structural analysis of its complexes.

Although research exists for structurally related compounds containing pyridine and amine functional groups, the strict requirement to focus solely on this compound prevents the inclusion of information from these analogs. rsc.orgresearchgate.netnajah.edursc.orgchemrxiv.orgnih.gov Generating content without a foundation in published research would amount to speculation. Therefore, the requested article cannot be produced at this time due to the absence of foundational scientific data.

Coordination Chemistry and Metalligand Interactions

Synthesis and Characterization of Metal Complexes

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR)

The formation of metal complexes with pyridine-based ligands typically induces noticeable shifts in their spectroscopic profiles. For a hypothetical complex of 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine, one would anticipate specific changes in its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra upon coordination to a metal center.

In UV-Vis spectroscopy, the coordination of the pyridine (B92270) nitrogen and the primary amine to a metal ion would likely lead to shifts in the absorption bands. The π-π* transitions within the pyridine ring and n-π* transitions associated with the nitrogen lone pairs would be affected. The appearance of new, lower-energy charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), would be a strong indication of complex formation. The position and intensity of these bands would be dependent on the nature of the metal ion and the solvent used. nih.gov

Infrared spectroscopy offers a powerful tool for identifying the coordination modes of the ligand. The C=N stretching vibrations within the pyridine ring, typically observed in the 1580-1620 cm⁻¹ region, would be expected to shift to higher frequencies upon coordination. semanticscholar.org Furthermore, the N-H stretching and bending vibrations of the primary amine group would also exhibit shifts, providing evidence of its involvement in the complex. Changes in the C-O stretching frequencies of the ethoxy groups might also occur, although they are less direct indicators of coordination. rsc.org

Table 1: Hypothetical Spectroscopic Data for Metal Complexation

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Hypothetical Change) | Rationale |

| UV-Vis | π-π* and n-π* transitions | Bathochromic or hypsochromic shifts; new charge-transfer bands | Alteration of electronic energy levels upon coordination. |

| IR | C=N stretch (~1590 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹) | Shift in C=N and N-H frequencies | Change in bond strength upon electron donation to the metal. |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing pyridine and amine functionalities are extensively used as catalysts in a wide range of organic transformations. researchgate.netnih.gov

In Transition Metal-Catalyzed Organic Transformations

Complexes of transition metals such as palladium, rhodium, iridium, and iron with pyridine-amine type ligands are known to be effective catalysts for various cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and polymerizations. researchgate.netnih.govnsf.gov The bidentate N,N-chelation from the pyridine and amine groups can stabilize the metal center, while also allowing for open coordination sites for substrate activation. The electronic and steric properties of the ligand, influenced by the diethoxy group, would play a crucial role in determining the catalytic activity and selectivity. nih.govnih.gov

Enantioselective Catalysis with Chiral Complexes

The presence of a stereocenter in this compound makes it a candidate for the development of chiral catalysts for enantioselective reactions. rsc.orgnih.gov If resolved into its individual enantiomers, this ligand could be used to synthesize chiral metal complexes. Such complexes are highly valuable in asymmetric catalysis, for instance, in the asymmetric hydrogenation of ketones and imines, or in enantioselective C-C bond-forming reactions. rsc.orgnih.govresearchgate.net The spatial arrangement of the substituents around the metal center, dictated by the chiral ligand, would control the stereochemical outcome of the reaction.

Ligand Design Principles for Enhanced Catalytic Activity

The design of ligands is a key aspect of developing efficient catalysts. For a ligand like this compound, several principles could be applied to enhance catalytic performance. Modifying the substituents on the pyridine ring could tune the electronic properties of the metal center, thereby influencing its reactivity. nih.gov Altering the steric bulk around the metal, for example by changing the alkoxy groups, could impact the selectivity of the catalytic transformation. rsc.org The rigidity of the ligand backbone is another important factor; a more rigid structure can lead to higher enantioselectivity in asymmetric catalysis. nih.gov

Applications in Metal Ion Extraction and Separation Science

Ligands containing soft donor atoms like nitrogen are effective in binding to heavy metal ions.

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure

Conformational Analysis and Energy Landscapes

No published studies containing conformational analysis or the calculation of energy landscapes for 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine were found. Such studies would typically involve the use of computational methods to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations. This information is crucial for understanding its physical and chemical properties.

Electronic Structure and Charge Distribution

There is no available research detailing the electronic structure or charge distribution of this compound. An analysis of this nature would provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions. Techniques such as Density Functional Theory (DFT) are commonly employed for these calculations, but no such data has been reported for this compound.

Reaction Mechanism Investigations via Computational Methods

Solvent Effects on Reaction Pathways

No research has been published on the influence of solvents on the reaction pathways of this compound. Computational studies in this area would explore how different solvent environments might alter reaction rates and mechanisms, which is a critical aspect of practical chemistry.

Prediction of Reactivity and Selectivity

There are no available studies that use computational models to predict the reactivity and selectivity of this compound. Such predictive studies, often based on the electronic properties of the molecule, are valuable for designing new synthetic routes and understanding its chemical behavior.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the amine and pyridine (B92270) nitrogen atoms, making them susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

Note: No specific data is available in published literature. This table serves as a template for future computational studies.

pKa and Basicity Calculations for Amine and Pyridine Nitrogens

The basicity of the two nitrogen atoms—one in the primary amine group and the other in the pyridine ring—is a critical parameter influencing the chemical behavior of this compound, particularly in its role as a ligand. Computational methods, such as those based on thermodynamic cycles, can predict the pKa values of these functional groups.

The primary amine is generally expected to be more basic than the pyridine nitrogen. However, the electronic effects of the gem-diethoxy and pyridinyl groups on the ethanamine backbone could modulate this. Computational pKa calculations would provide precise values, clarifying the protonation sequence in acidic conditions.

Table 2: Predicted pKa Values for the Nitrogen Atoms in this compound

| Nitrogen Atom | Predicted pKa |

| Amine Nitrogen | - |

| Pyridine Nitrogen | - |

Note: No specific data is available in published literature. This table is for illustrative purposes.

Ligand-Metal Interaction Modeling

The presence of two potential coordination sites (the amine and pyridine nitrogens) makes this compound a bidentate ligand for metal ions. Modeling its interaction with metals is crucial for understanding the properties of its coordination complexes.

Density Functional Theory (DFT) Studies of Metal Complexes

Table 3: Illustrative DFT Calculation Parameters for a Metal Complex of this compound

| Parameter | Value |

| Metal-N(amine) Bond Length (Å) | - |

| Metal-N(pyridine) Bond Length (Å) | - |

| N(amine)-Metal-N(pyridine) Bond Angle (°) | - |

| Binding Energy (kcal/mol) | - |

Note: No specific data is available in published literature. This table represents typical parameters obtained from DFT studies.

Spin State Analysis and Magnetic Properties

When complexed with transition metals that have unpaired d-electrons (e.g., iron, cobalt), the resulting complex can exhibit interesting magnetic properties. The ligand field created by this compound can influence the spin state of the metal center (high-spin vs. low-spin).

Computational methods can predict the energy difference between different spin states, thereby indicating the preferred spin state and the possibility of spin-crossover behavior. researchgate.net These calculations are essential for interpreting experimental magnetic susceptibility data and understanding the magnetic properties of the material. researchgate.net

Table 4: Theoretical Magnetic Properties of a Metal Complex with this compound

| Property | Predicted Value |

| Ground Spin State | - |

| Energy Difference (High-Spin - Low-Spin) | - |

| Calculated Magnetic Moment (μB) | - |

Note: No specific data is available in published literature. This table is a template for future computational investigations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For a molecule with the complexity of 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances and to establish connectivity and stereochemical relationships.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques for Connectivity and Stereochemistry

The ¹H NMR spectrum is anticipated to provide initial insights into the proton environments. The aromatic protons of the pyridine (B92270) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity revealing their substitution pattern and coupling relationships. The protons of the two ethoxy groups would manifest as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, due to coupling with each other. The methylene protons of the ethanamine backbone and the amine (-NH₂) protons would also produce distinct signals.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the acetal (B89532) carbon, bonded to two oxygen atoms and a pyridine ring, would exhibit a characteristic downfield shift. The carbons of the ethoxy and ethanamine moieties would appear in the aliphatic region.

To definitively assign these resonances and establish through-bond connectivities, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity within the pyridine ring and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for piecing together the entire molecular framework by connecting the different spin systems, for example, by showing correlations from the protons of the ethoxy groups to the acetal carbon.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR or ¹H-¹⁵N HSQC/HMBC experiments could provide valuable information about the electronic environment of the two nitrogen atoms (the pyridine nitrogen and the primary amine nitrogen).

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.2-7.4 | 122-125 |

| Pyridine-H4 | 7.6-7.8 | 136-138 |

| Pyridine-H5 | 7.1-7.3 | 120-123 |

| Pyridine-H6 | 8.4-8.6 | 148-150 |

| -CH(OEt)₂ | - | 100-105 |

| -CH₂NH₂ | 2.8-3.0 | 45-50 |

| -NH₂ | 1.5-2.5 (broad) | - |

| -OCH₂CH₃ | 3.4-3.7 (q) | 58-62 |

| -OCH₂CH₃ | 1.1-1.3 (t) | 15-17 |

Dynamic NMR for Conformational Studies

The presence of multiple single bonds in this compound suggests the possibility of different stable conformations in solution. Dynamic NMR spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between different conformers may become slow enough to allow for the observation of separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a single, averaged signal. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational processes, such as the energy barriers to rotation around specific bonds.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a compound with high accuracy and for elucidating its fragmentation pathways, which can provide valuable structural information.

Exact Mass Measurement and Fragmentation Pathway Analysis

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₈N₂O₂). This is a crucial step in confirming the identity of a newly synthesized compound.

Furthermore, by subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), a fragmentation pattern is generated. The analysis of the masses of the resulting fragment ions can provide significant structural insights. For this compound, characteristic fragmentation pathways would be expected, such as the loss of an ethoxy group, cleavage of the C-C bond in the ethanamine backbone, and fragmentation of the pyridine ring.

A hypothetical fragmentation pattern is outlined in the table below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M-CH₃CH₂O]⁺ | Loss of an ethoxy radical |

| [M-CH₂NH₂]⁺ | Cleavage of the C-C bond adjacent to the amine |

| [C₅H₄N]⁺ | Pyridyl cation |

Isotopic Pattern Analysis for Elemental Composition

The high resolution of HRMS also allows for the observation of the isotopic pattern of the molecular ion and its fragments. The relative abundances of the isotopic peaks (e.g., the [M+1]⁺ peak due to the natural abundance of ¹³C) can be compared to the theoretically calculated pattern for a given elemental formula. This provides further confirmation of the elemental composition of the compound.

Vibrational Spectroscopy (Infrared and Raman)

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretching: The primary amine group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and ethanamine groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O bonds of the diethyl acetal would produce strong bands in the 1000-1200 cm⁻¹ region.

N-H bending: The bending vibration of the primary amine would be expected around 1600 cm⁻¹.

A table of expected characteristic vibrational frequencies is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2980 | IR, Raman |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | IR, Raman |

| N-H Bend | 1590-1650 | IR |

| C-O Stretch (Acetal) | 1000-1200 | IR |

Characteristic Functional Group Vibrations

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The primary amine (-NH2) group gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching mode typically appears at a higher frequency than the symmetric stretching mode. Additionally, the N-H scissoring (bending) vibration is expected to be observed around 1590-1650 cm⁻¹.

The pyridinyl group exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are generally found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring produce a set of sharp bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.

The diethoxy group contributes strong C-O stretching bands, which are typically observed in the 1050-1250 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl groups will appear in the 2850-2980 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Primary Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Pyridinyl | Aromatic C-H Stretch | > 3000 |

| Pyridinyl | C=C and C=N Stretch | 1400 - 1600 |

| Diethoxy | C-O Stretch | 1050 - 1250 |

| Ethyl | Aliphatic C-H Stretch | 2850 - 2980 |

Insights into Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the diethoxy groups) allows for the formation of intricate hydrogen bonding networks. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility.

Infrared spectroscopy can provide valuable insights into these hydrogen bonds. The N-H stretching frequencies are particularly sensitive to hydrogen bonding. In the presence of intermolecular hydrogen bonding, the N-H stretching bands are expected to broaden and shift to lower wavenumbers (a red shift) compared to the free, non-hydrogen-bonded state. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond.

X-ray Crystallography for Solid-State Structure Determination

Precise Bond Lengths and Angles

A single-crystal X-ray diffraction study of this compound would yield a detailed picture of its molecular geometry. The bond lengths and angles would be expected to be in agreement with values observed for similar structural fragments in other molecules.

Table 2: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures

| Bond/Angle | Description | Predicted Value |

| C-N (amine) | Carbon-Nitrogen bond of the primary amine | ~1.47 Å |

| C-C (backbone) | Carbon-Carbon single bond | ~1.54 Å |

| C-O (ethoxy) | Carbon-Oxygen single bond | ~1.43 Å |

| C-N-C (pyridine) | Angle within the pyridine ring | ~117° |

| O-C-O (acetal) | Angle of the diethoxy group | ~112° |

| C-C-N (amine) | Angle involving the amine group | ~110° |

Intermolecular Packing and Crystal Lattice Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, including hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the pyridine rings. An X-ray crystal structure would reveal the specific hydrogen bonding motifs, such as chains or dimers, formed by the amine groups. It would also show the relative orientations of the pyridine rings and how the flexible diethoxy groups pack to fill space efficiently.

Advanced Spectroscopic Probes for Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound requires the ability to monitor the reaction in real-time. In-situ spectroscopic techniques are invaluable for this purpose, as they allow for the observation of reactants, intermediates, and products as the reaction progresses without the need for sampling and quenching.

In-Situ NMR or IR Studies of Reaction Progress

In-situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can be employed to track the consumption of starting materials and the formation of products during a chemical reaction. For instance, if this compound were to undergo a reaction at the amine group, such as an acylation, the disappearance of the characteristic N-H signals in the IR or ¹H NMR spectrum and the appearance of new signals corresponding to the amide product could be monitored over time.

By acquiring spectra at regular intervals, a concentration profile for each species can be generated. This data can then be used to determine the reaction rate and elucidate the reaction mechanism. For example, the observation of transient signals in an in-situ NMR spectrum could provide evidence for the existence of short-lived intermediates.

Real-Time Spectroscopic Analysis of Intermediate Species

The elucidation of reaction mechanisms and the characterization of transient species are pivotal for the optimization of synthetic protocols and the development of novel chemical transformations. For a molecule with the structural complexity of this compound, understanding its reactive intermediates is key to predicting its behavior in various chemical environments, such as in catalysis or photochemical reactions. While specific real-time spectroscopic studies on the intermediates of this compound are not extensively documented in the current literature, a comprehensive understanding can be extrapolated from studies on analogous compounds featuring the pyridin-2-yl moiety. Techniques such as transient absorption spectroscopy, time-resolved fluorescence, and real-time mass spectrometry are instrumental in capturing the fleeting existence of these intermediates.

The photoreactions of pyridine and its derivatives with aliphatic amines often proceed through short-lived excited states and radical intermediates. psu.edu Mechanistic studies on similar systems suggest that upon photoexcitation, an excited-state complex may form between the pyridine derivative and a reaction partner. psu.edunih.gov Subsequent electron or hydrogen atom transfer can lead to the generation of radical ions or neutral radicals, which then proceed to form the final products. nih.govnih.gov For instance, the irradiation of pyridine with certain amines leads to substituted pyridines, with quantum yields indicating a complex multi-step process. psu.edu

In the context of metal-catalyzed reactions, the pyridin-2-yl group is an excellent ligand for a variety of metal centers. The reaction of hydrated electrons with pyridyl complex ions has been shown to produce transient species that are characterized as radical anions of the pyridyl ligands. capes.gov.br Furthermore, in bio-inspired oxygen atom transfer (OAT) catalysis, a transient non-hemic pyridine N-oxide Fe(III) species has been successfully intercepted and characterized. nih.govresearchgate.net This was achieved through a combination of spectroscopic techniques including mass spectrometry, EPR, Mössbauer, UV-visible, and FTIR, providing compelling evidence for the structure of the active intermediate. nih.gov

The following tables summarize findings from studies on related pyridine compounds, illustrating the types of intermediates that can be identified and the spectroscopic methods employed. These examples serve as a proxy for the potential mechanistic pathways and transient species that could be relevant for this compound.

Table 1: Transient Species in Reactions of Pyridyl-Containing Compounds

| Precursor/System | Reaction Type | Intermediate Species | Spectroscopic Detection Method(s) |

| Co(bipy)₃³⁺, Ru(bipy)₃²⁺ | Reaction with hydrated electrons | Radical anions of pyridyl ligands | Not specified in abstract capes.gov.br |

| Iron(III) with dipyrrinpyridine ligand | Bioinspired OAT catalysis | Fe(III)-O-NPy active intermediate | MS, EPR, Mössbauer, UV-visible, FTIR nih.govresearchgate.net |

| Pyridine and diethylamine | Photochemical reaction | Excited-state complexes, radical species | Inferred from product analysis and mechanistic considerations psu.edu |

| N-aminopyridinium salts | Photochemical C3-amination | N-centered radical, C-N bond formation intermediate | DFT calculations and experimental outcomes nih.gov |

Table 2: Mechanistic Insights from Spectroscopic and Computational Studies

| Reaction | Key Mechanistic Step | Method of Investigation | Findings |

| Photochemical C3-amination of pyridines | Generation of an electrophilic N-centered radical from N-aminopyridinium salt | DFT Calculations | The radical undergoes fragmentation to form an N-centered radical and collidine. nih.gov |

| Photochemical C(sp²)−H Pyridination | Formation of an arene-pyridinium electron donor-acceptor (EDA) complex | CIDNP NMR spectroscopy, DFT calculations, UV/Vis studies | Photoexcitation of the EDA complex leads to the generation of a radical ion pair. nih.gov |

| Cross-dehydrogenative coupling of N-amino-2-iminopyridines | Oxidative dehydrogenation | Not specified | A proposed intermediate undergoes oxidative dehydrogenation via reaction with molecular oxygen. acs.org |

The application of these advanced spectroscopic techniques to this compound would provide invaluable mechanistic insights. For example, in a potential metal-catalyzed cross-coupling reaction, time-resolved spectroscopy could help identify the coordination of the pyridin-2-yl nitrogen and the amine to the metal center, as well as any subsequent oxidative addition or reductive elimination steps. In photochemical applications, transient absorption spectroscopy could be used to monitor the formation and decay of excited states and any resulting radical intermediates, shedding light on the primary photochemical processes.

Q & A

Q. What are the recommended synthetic routes for 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine, and how can purity be optimized?

- Methodological Answer : The synthesis of pyridine-containing amines like this compound often involves nucleophilic substitution or cross-coupling reactions. For example, similar compounds (e.g., thiazole-pyridine hybrids) are synthesized via microwave-assisted reactions or metal-free approaches to enhance yield and purity . Key steps include:

- Protection of reactive groups : Use ethoxy groups as protecting agents during intermediate steps to prevent side reactions.

- Catalyst selection : Palladium or copper catalysts under inert atmospheres improve coupling efficiency for pyridine derivatives .